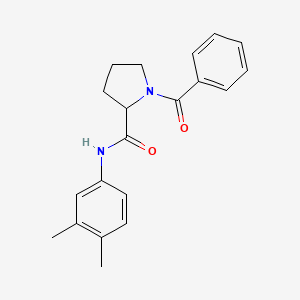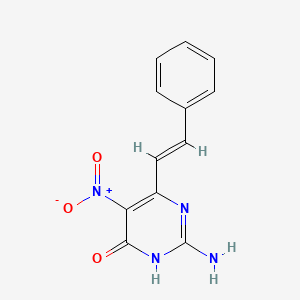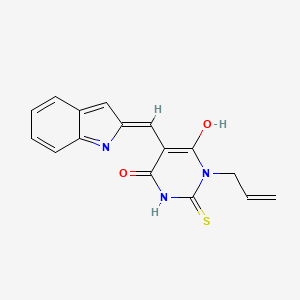
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes and diseases.
作用機序
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the activity of NADPH oxidase, an enzyme that is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that generates superoxide anion (O2-) by transferring electrons from NADPH to molecular oxygen. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the transfer of electrons from NADPH to molecular oxygen, thereby preventing the production of O2-.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. Inhibition of NADPH oxidase by 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to reduce oxidative stress in cells and to protect against cellular damage caused by ROS. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine in lab experiments is its potency as an inhibitor of NADPH oxidase. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to be highly effective at inhibiting NADPH oxidase activity at low concentrations. However, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine can also inhibit other enzymes that are involved in cellular respiration, which can lead to unwanted side effects.
将来の方向性
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more stable and potent inhibitors of NADPH oxidase. Another area of interest is the investigation of the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has already been used to study the effects of ROS in these diseases, but further research is needed to fully understand the mechanisms involved. Finally, there is also interest in developing 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine-based therapies for the treatment of diseases that are associated with oxidative stress.
合成法
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethylbenzylamine with 2-nitrobenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is typically around 50%.
科学的研究の応用
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been extensively used in scientific research to study the role of ROS in various biological processes and diseases. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been used to inhibit the production of ROS in cells and to investigate the effects of ROS on cellular signaling pathways.
特性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6069-02-9 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)



![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)
![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)